MRZ-8676

Beschreibung

Eigenschaften

Molekularformel |

C19H17NO |

|---|---|

Molekulargewicht |

275.3 g/mol |

IUPAC-Name |

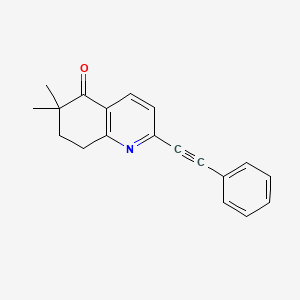

6,6-dimethyl-2-(2-phenylethynyl)-7,8-dihydroquinolin-5-one |

InChI |

InChI=1S/C19H17NO/c1-19(2)13-12-17-16(18(19)21)11-10-15(20-17)9-8-14-6-4-3-5-7-14/h3-7,10-11H,12-13H2,1-2H3 |

InChI-Schlüssel |

GXHZJFOEDFUGMK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCC2=C(C1=O)C=CC(=N2)C#CC3=CC=CC=C3)C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

6,6-dimethyl-2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one MRZ-8676 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of MRZ-8676 in CNS Disorders

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MRZ-8676 is a potent and selective, orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] This receptor is implicated in the modulation of synaptic plasticity and neuronal excitability, making it a key therapeutic target for a range of central nervous system (CNS) disorders. Preclinical evidence strongly supports the therapeutic potential of this compound in conditions characterized by excessive glutamatergic neurotransmission, particularly in L-DOPA-induced dyskinesia (LID) in Parkinson's disease, anxiety, and certain pain states. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used to characterize its effects.

Core Mechanism of Action: Negative Allosteric Modulation of mGluR5

This compound exerts its effects by binding to an allosteric site on the mGluR5 receptor, a location distinct from the orthosteric site where the endogenous ligand, glutamate, binds. This binding event induces a conformational change in the receptor that reduces its affinity for glutamate and/or its ability to activate downstream signaling cascades upon glutamate binding. As a negative allosteric modulator, this compound does not compete directly with glutamate but rather "tunes down" the receptor's response to glutamatergic stimulation.

The mGluR5 Signaling Cascade

Metabotropic glutamate receptor 5 is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Upon activation by glutamate, mGluR5 initiates a series of intracellular events:

-

G-Protein Activation: The activated Gq/11 protein exchanges GDP for GTP.

-

Phospholipase C (PLC) Activation: The α-subunit of the activated G-protein stimulates PLC.

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: DAG, along with the elevated intracellular Ca2+, activates PKC.

-

Modulation of Downstream Effectors: PKC and Ca2+ can then phosphorylate a variety of intracellular proteins, including other receptors (like NMDA receptors), ion channels, and transcription factors, thereby modulating synaptic plasticity and neuronal excitability.

This compound, by negatively modulating mGluR5, dampens this entire signaling cascade, leading to a reduction in glutamate-mediated neuronal hyperexcitability.

Pharmacological Profile of this compound

The pharmacological profile of this compound has been characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| IC50 | 0.0232 µM | Human mGluR5 in CHO cells | FLIPR assay (inhibition of L-quisqualate-induced intracellular cAMP accumulation) | [2] |

| IC50 | 125 nM | Rat | Interaction with MAO-B (at high concentrations) | [3] |

Preclinical Pharmacokinetics

| Parameter | Value | Species | Route of Administration | Reference |

| Cmax | Data not available | Rat | Oral (p.o.) | - |

| Tmax | Data not available | Rat | Oral (p.o.) | - |

| Half-life (t1/2) | Data not available | Rat | Oral (p.o.) | - |

| Bioavailability | Orally bioavailable | Rat | Oral (p.o.) | [1] |

Note: Detailed pharmacokinetic parameters for this compound are not publicly available. The compound is described as orally bioavailable based on its efficacy in in vivo models following oral administration.

Preclinical Efficacy in CNS Disorder Models

This compound has demonstrated significant efficacy in several rodent models of CNS disorders.

L-DOPA-Induced Dyskinesia (LID) in a Rat Model of Parkinson's Disease

| Dose (mg/kg, p.o.) | Effect | Maximal Effect Size | Tolerance | Reference |

| 8.33, 25, 75 | High efficacy in reducing abnormal involuntary movements | ~80% | No tolerance observed after 6 days of repetitive treatment (at 75 mg/kg) | [1] |

Anxiety Models in Rats

| Model | Dose (mg/kg, p.o.) | Effect | Reference |

| Contextual Fear Conditioning | 25, 75 | Moderate efficacy; reduced expression of freezing | [1][3] |

| Elevated Plus Maze | 25, 75 | Moderate efficacy | [1] |

Persistent Pain Model in Rats

| Model | Dose (mg/kg, p.o.) | Effect | Reference |

| Formalin Test | 25 | Effective in reducing pain behavior | [1] |

Motor Performance and Learning

| Model | Dose (mg/kg, p.o.) | Effect | Reference |

| Automated Open Field and Rotarod | Efficacious doses for LID, anxiety, and pain | No detrimental effects on motor performance | [1] |

| Contextual Fear Conditioning (Aversive Learning) | 75, 150 (high doses) | Disrupted learning | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

In Vitro Binding Assay (General Protocol)

This protocol describes a general method for determining the binding affinity of a test compound to mGluR5 using a radioligand binding assay.

-

Materials:

-

Cell membranes from a cell line stably expressing mGluR5 (e.g., HEK293 or CHO cells).

-

Radioligand specific for the allosteric site of mGluR5 (e.g., [3H]MPEP).

-

This compound at a range of concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

-

Procedure:

-

Cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand.

-

The incubation is carried out at a specific temperature and for a duration sufficient to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

-

The filters are washed with ice-cold assay buffer to remove unbound radioligand.

-

The radioactivity on the filters is quantified using liquid scintillation counting.

-

The data are analyzed to calculate the IC50 (concentration of this compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to the inhibition constant (Ki).

-

L-DOPA-Induced Dyskinesia (LID) in 6-OHDA-Lesioned Rats

This model is a standard for assessing potential anti-dyskinetic therapies.

-

Animal Model:

-

Adult male rats (e.g., Sprague-Dawley) receive a unilateral injection of the neurotoxin 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle to create a lesion of the nigrostriatal dopamine pathway, mimicking Parkinson's disease.

-

-

Induction of Dyskinesia:

-

Following a recovery period, the lesioned rats are treated chronically with a daily dose of L-DOPA (e.g., 6-10 mg/kg, i.p.) in combination with a peripheral decarboxylase inhibitor (e.g., benserazide, 12-15 mg/kg, i.p.) to induce abnormal involuntary movements (AIMs).

-

-

Drug Administration and Assessment:

-

Once stable dyskinesias are established, this compound is administered orally at various doses prior to the L-DOPA injection.

-

AIMs are scored by a trained observer, typically at regular intervals for several hours after L-DOPA administration. The scoring is based on the severity of axial, limb, and orolingual dyskinesias.

-

The total AIMs score is calculated and compared between the vehicle-treated and this compound-treated groups.

-

Contextual Fear Conditioning

This test assesses fear-associated learning and memory.

-

Apparatus: A conditioning chamber with a grid floor capable of delivering a mild footshock.

-

Procedure:

-

Training (Day 1): Rats are placed in the conditioning chamber and, after a period of exploration, receive one or more mild footshocks (unconditioned stimulus, US) paired with the context of the chamber (conditioned stimulus, CS).

-

Testing (Day 2): The rats are returned to the same chamber without the delivery of any shocks.

-

Measurement: The primary behavioral measure is "freezing," a species-specific fear response characterized by the absence of all movement except for that required for respiration. The duration of freezing is recorded and used as an index of fear memory.

-

Drug Effect: this compound is administered prior to the testing phase to evaluate its effect on the expression of conditioned fear.

-

Elevated Plus Maze

This is a widely used model to assess anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

-

Procedure:

-

Rats are placed at the center of the maze and allowed to explore freely for a set period (e.g., 5 minutes).

-

The natural tendency of rodents is to spend more time in the enclosed, protected arms.

-

-

Measurement: The time spent in and the number of entries into the open and closed arms are recorded. Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

-

Drug Effect: this compound is administered prior to the test to assess its anxiolytic potential.

Formalin Test

This model assesses nociceptive and inflammatory pain.

-

Procedure:

-

A dilute solution of formalin is injected into the plantar surface of a rat's hind paw.

-

This induces a biphasic pain response: an early, acute phase (0-5 minutes) due to direct chemical stimulation of nociceptors, and a late, inflammatory phase (15-60 minutes) involving central sensitization.

-

-

Measurement: Pain-related behaviors, such as licking, biting, and flinching of the injected paw, are quantified during both phases.

-

Drug Effect: this compound is administered prior to the formalin injection to evaluate its analgesic effects, particularly on the late phase, which is indicative of an effect on central pain processing.

Rotarod Test

This test evaluates motor coordination and balance.

-

Apparatus: A rotating rod that can be set at a constant or accelerating speed.

-

Procedure:

-

Rats are placed on the rotating rod.

-

The latency to fall from the rod is measured.

-

-

Measurement: A longer latency to fall indicates better motor coordination.

-

Drug Effect: This test is used to confirm that the effective doses of this compound in other behavioral models do not impair motor function.

Conclusion and Future Directions

This compound, as a negative allosteric modulator of mGluR5, represents a promising therapeutic agent for CNS disorders characterized by glutamatergic hyperactivity. Its demonstrated efficacy in preclinical models of L-DOPA-induced dyskinesia, anxiety, and pain, coupled with a favorable profile regarding motor side effects at therapeutic doses, underscores its potential. The mechanism of action, centered on dampening mGluR5-mediated signaling, provides a targeted approach to restoring synaptic homeostasis.

Future research should focus on obtaining a more detailed pharmacokinetic and pharmacodynamic profile of this compound, including a comprehensive selectivity screen and the identification of active metabolites. Further elucidation of the downstream signaling pathways specifically modulated by this compound in different disease states will provide a more nuanced understanding of its therapeutic effects. Ultimately, the translation of these promising preclinical findings into clinical trials will be crucial to determine the safety and efficacy of this compound in human patients with CNS disorders.

References

- 1. Pharmacological characterization of this compound, a novel negative allosteric modulator of subtype 5 metabotropic glutamate receptors (mGluR5): focus on L: -DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | Drug Derivative | MCE [medchemexpress.cn]

- 3. researchgate.net [researchgate.net]

The Role of MRZ-8676 in the Basal Ganglia: A Technical Overview

For Immediate Release

This technical guide provides an in-depth analysis of MRZ-8676, a novel negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5), and its functional implications within the basal ganglia. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive summary of quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways and workflows.

This compound has emerged as a significant investigational compound due to its potential therapeutic applications in neurological disorders associated with basal ganglia dysfunction, particularly Parkinson's disease and L-DOPA-induced dyskinesia (LID).[1] As a selective, orally bioavailable mGluR5 NAM, this compound modulates glutamatergic neurotransmission, a key element in the complex circuitry of the basal ganglia.[1]

Core Function in the Basal Ganglia

The basal ganglia are a group of subcortical nuclei critical for motor control, learning, and other cognitive functions. Glutamatergic signaling is a primary driver of activity within these circuits. This compound functions by binding to an allosteric site on the mGluR5 receptor, distinct from the glutamate binding site. This binding event induces a conformational change in the receptor that reduces its response to glutamate. By negatively modulating mGluR5, this compound can dampen excessive glutamatergic signaling, which is implicated in the pathophysiology of conditions like L-DOPA-induced dyskinesia.

Quantitative Data Summary

The pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative findings.

| Parameter | Value | Species | Assay | Reference |

| IC50 | 125 nM | Not Specified | Not Specified |

IC50 (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the mGluR5 response.

| Dose (mg/kg, p.o.) | Reduction in Abnormal Involuntary Movements (AIMs) | Animal Model | Reference |

| 8.33 | No significant effect | Rat model of L-DOPA-induced dyskinesia | [1] |

| 25 | ~45% | Rat model of L-DOPA-induced dyskinesia | |

| 75 | ~80% | Rat model of L-DOPA-induced dyskinesia | [1] |

This table illustrates the dose-dependent efficacy of this compound in a preclinical model of Parkinson's disease-related motor complications.

Experimental Protocols

The primary preclinical model used to evaluate the efficacy of this compound in the context of Parkinson's disease is the 6-hydroxydopamine (6-OHDA)-lesioned rat model of L-DOPA-induced dyskinesia. This model recapitulates the dopamine depletion seen in Parkinson's disease and the subsequent motor complications arising from chronic L-DOPA treatment.

6-OHDA Lesioning and L-DOPA-Induced Dyskinesia Model

-

Animal Model: Male Sprague-Dawley rats are typically used for this procedure.

-

Unilateral 6-OHDA Lesion:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A solution of 6-hydroxydopamine (a neurotoxin that selectively destroys dopaminergic neurons) is unilaterally injected into the medial forebrain bundle (MFB). The stereotaxic coordinates for the injection are typically taken from bregma.[2][3]

-

A norepinephrine transporter inhibitor, such as desipramine, is often administered prior to surgery to protect noradrenergic neurons from 6-OHDA toxicity.

-

-

Post-Lesion Confirmation:

-

The effectiveness of the dopaminergic lesion is confirmed several weeks post-surgery. This can be assessed through behavioral tests such as the apomorphine-induced rotation test or the stepping test, which measures forelimb akinesia.[2]

-

-

Induction of Dyskinesia:

-

Following confirmation of a successful lesion, rats are treated chronically with L-DOPA (typically in combination with a peripheral decarboxylase inhibitor like benserazide) to induce abnormal involuntary movements (AIMs).[3]

-

-

Behavioral Assessment (AIMs Rating):

-

Animals are observed at regular intervals after L-DOPA administration.

-

AIMs are scored based on their severity and are categorized into axial, limb, and orolingual movements. Each category is scored on a scale (e.g., 0-4), and the total AIMs score is calculated.[2]

-

-

Drug Administration:

-

This compound is administered orally at specified doses prior to the L-DOPA challenge.

-

The effect of this compound on L-DOPA-induced AIMs is then quantified and compared to a vehicle-treated control group.

-

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, visualize the key signaling pathways and the experimental workflow described above.

Conclusion

This compound represents a promising therapeutic agent for mitigating the motor complications associated with long-term dopamine replacement therapy in Parkinson's disease. Its function as a negative allosteric modulator of mGluR5 allows for the fine-tuning of glutamatergic activity within the basal ganglia, a critical hub for motor control. The quantitative data and detailed experimental protocols outlined in this guide provide a solid foundation for further research and development of this compound and other mGluR5-targeting compounds. The continued investigation into the precise molecular interactions and downstream signaling effects of this compound within the intricate neuronal circuits of the basal ganglia will be crucial for fully elucidating its therapeutic potential.

References

- 1. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Video: Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]

- 3. Rating L-DOPA-Induced Dyskinesias in the Unilaterally 6-OHDA-Lesioned Rat Model of Parkinson's Disease [jove.com]

MRZ-8676: A Negative Allosteric Modulator of mGluR5 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRZ-8676 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). As a non-competitive antagonist, this compound binds to an allosteric site on the mGluR5 receptor, distinct from the orthosteric site where the endogenous ligand glutamate binds. This modulation results in a reduction of the receptor's response to glutamate. The mGluR5 receptor is a G-protein coupled receptor (GPCR) predominantly linked to Gq/11, which upon activation, initiates a signaling cascade leading to the mobilization of intracellular calcium. Due to its role in excitatory synaptic transmission, mGluR5 has been identified as a promising therapeutic target for a variety of neurological and psychiatric disorders. This compound has shown significant preclinical efficacy, particularly in models of L-DOPA-induced dyskinesia (LID), a debilitating side effect of long-term dopamine replacement therapy in Parkinson's disease. This technical guide provides an in-depth overview of the pharmacological data, experimental protocols, and signaling pathways associated with this compound.

Quantitative Pharmacological Data

The following tables summarize the key in vitro and in vivo pharmacological parameters of this compound.

| Parameter | Value | Assay System | Notes |

| Binding Affinity (Ki) | 28 nM | Displacement of an allosteric radioligand in CHO cells expressing human mGluR5 | This value indicates a high affinity of this compound for the allosteric binding site on the mGluR5 receptor.[1] |

| Functional Potency (IC50) | 23 nM | FLIPR assay measuring L-quisqualate-induced intracellular calcium signals in CHO cells expressing human mGluR5 | Demonstrates potent inhibition of mGluR5-mediated signaling in a recombinant human receptor system.[1] |

| Functional Potency (IC50) | 19 nM | FLIPR assay measuring L-quisqualate-induced intracellular calcium signals in rat primary astrocytes | Shows comparable high potency in a native rodent system, supporting the translation of findings from recombinant to endogenous receptors.[1] |

| Off-Target Activity (IC50) | 125 nM | Inhibition of Monoamine Oxidase B (MAO-B) | This off-target activity is observed at higher concentrations, suggesting good selectivity for mGluR5 at therapeutic doses.[1] |

| Parameter | Dose Range | Animal Model | Effect | Maximal Efficacy |

| In Vivo Efficacy | 8.33 - 75 mg/kg (p.o.) | Rat model of L-DOPA-induced dyskinesia | Dose-dependent reduction of abnormal involuntary movements (AIMs). | ~80% reduction in AIMs at 75 mg/kg.[1] |

Experimental Protocols

In Vitro Assays

1. Radioligand Binding Assay (Competitive Displacement)

This protocol describes a method to determine the binding affinity (Ki) of this compound for the mGluR5 receptor by measuring its ability to displace a radiolabeled allosteric modulator.

-

Cell Culture and Membrane Preparation:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human mGluR5 receptor are cultured to ~90% confluency.

-

Cells are harvested, washed with ice-cold phosphate-buffered saline (PBS), and centrifuged.

-

The cell pellet is resuspended in a hypotonic lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenized.

-

The homogenate is centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method like the Bradford assay.

-

-

Binding Assay:

-

The assay is performed in a 96-well plate format.

-

To each well, add:

-

Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 3 mM MgCl₂, pH 7.4)

-

A fixed concentration of a suitable radiolabeled mGluR5 NAM (e.g., [³H]MPEP) at a concentration around its Kd.

-

Increasing concentrations of this compound.

-

-

For total binding, wells contain only the radioligand and assay buffer.

-

For non-specific binding, wells contain the radioligand and a saturating concentration of an unlabeled mGluR5 NAM (e.g., 10 µM MPEP).

-

The binding reaction is initiated by the addition of the membrane preparation.

-

The plate is incubated for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.

-

-

Filtration and Counting:

-

The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Filters are washed multiple times with ice-cold wash buffer.

-

The filters are dried, and the radioactivity is measured using a liquid scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The concentration of this compound that inhibits 50% of the specific binding (IC50) is determined by non-linear regression analysis of the competition curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

2. Functional Assay (Calcium Mobilization)

This protocol outlines a method to determine the functional potency (IC50) of this compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization in cells expressing mGluR5.

-

Cell Culture and Plating:

-

CHO cells stably expressing human mGluR5 or primary rat astrocytes are seeded into black-walled, clear-bottom 96-well plates and cultured to form a confluent monolayer.

-

-

Dye Loading:

-

The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for approximately 1 hour at 37°C. Probenecid may be included to prevent dye leakage.

-

-

Compound Addition and Fluorescence Measurement:

-

The dye-loading solution is removed, and the cells are washed with assay buffer.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle for a defined period.

-

The plate is placed in a fluorescence imaging plate reader (FLIPR).

-

A baseline fluorescence reading is established before the addition of an mGluR5 agonist.

-

An EC80 concentration of an agonist (e.g., L-quisqualate) is added to stimulate the receptor.

-

The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is monitored over time.

-

-

Data Analysis:

-

The peak fluorescence response is measured for each well.

-

The data is normalized to the response observed with the agonist alone (100%) and a buffer control (0%).

-

The IC50 value, the concentration of this compound that causes a 50% inhibition of the agonist-induced response, is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

In Vivo Assay

1. L-DOPA-Induced Dyskinesia (LID) in a Rat Model of Parkinson's Disease

This protocol describes the induction of LID in rats and the assessment of the therapeutic efficacy of this compound.

-

Animal Model:

-

Unilateral 6-hydroxydopamine (6-OHDA) lesions are induced in the medial forebrain bundle of adult male Sprague-Dawley rats to create a model of Parkinson's disease.

-

Successful lesioning is confirmed by monitoring rotational behavior induced by a dopamine agonist (e.g., apomorphine).

-

-

Induction of Dyskinesia:

-

Following a post-lesion recovery period, rats are treated chronically with L-DOPA (e.g., 6 mg/kg) and a peripheral decarboxylase inhibitor (e.g., benserazide, 12 mg/kg) daily for approximately 3 weeks to induce stable abnormal involuntary movements (AIMs).

-

-

Drug Administration and Behavioral Scoring:

-

On the test day, dyskinetic rats are pre-treated with this compound (e.g., 8.33, 25, or 75 mg/kg, p.o.) or vehicle.

-

After a set pre-treatment time (e.g., 60 minutes), L-DOPA/benserazide is administered to induce AIMs.

-

Rats are placed in individual observation cages.

-

AIMs are scored by a trained observer blinded to the treatment groups at regular intervals (e.g., every 20 minutes for 3-4 hours).

-

The AIMs are categorized into three subtypes:

-

Axial: Dystonic posturing and twisting of the neck and trunk.

-

Limb: Jerky, purposeless movements of the forelimb and hindlimb contralateral to the lesion.

-

Orolingual: Repetitive, purposeless movements of the mouth, tongue, and jaw.

-

-

Each subtype is scored on a severity scale (e.g., 0-4), where 0 = absent, 1 = occasional, 2 = frequent, 3 = continuous but interrupted by sensory stimuli, and 4 = continuous and not interrupted.

-

-

Data Analysis:

-

The total AIMs score for each rat at each time point is calculated by summing the scores for the three subtypes.

-

The area under the curve (AUC) for the total AIMs score over the observation period is calculated for each treatment group.

-

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the AIMs scores between the this compound-treated groups and the vehicle-treated control group to determine the efficacy of the compound.

-

Signaling Pathways and Visualizations

mGluR5 Signaling Pathway

Activation of the mGluR5 receptor by glutamate leads to the activation of the Gq/11 G-protein. This initiates a cascade of intracellular events primarily mediated by phospholipase C (PLC).

Caption: Canonical mGluR5 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of this compound typically involves a two-step process: assessing its binding affinity and then determining its functional potency.

Caption: A generalized workflow for the in vitro characterization of this compound.

Logical Relationship in the L-DOPA-Induced Dyskinesia Model

The therapeutic rationale for using an mGluR5 NAM like this compound in Parkinson's disease is based on the interplay between the dopaminergic and glutamatergic systems in the basal ganglia.

Caption: The rationale for using this compound to treat L-DOPA-induced dyskinesia.

References

The Pharmacology of Novel mGluR5 Negative Allosteric Modulators: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

The metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor predominantly expressed in the postsynaptic terminals of the central nervous system, has emerged as a compelling target for therapeutic intervention in a host of neurological and psychiatric disorders. Its role in modulating excitatory neurotransmission has implicated it in conditions such as anxiety, chronic pain, depression, Fragile X syndrome, and substance use disorders. Negative allosteric modulators (NAMs) of mGluR5, which bind to a site distinct from the glutamate binding site to inhibit receptor function, offer a nuanced approach to tempering glutamate signaling with the potential for greater subtype selectivity and a more favorable side-effect profile compared to orthosteric antagonists. This technical guide provides a comprehensive overview of the pharmacology of novel mGluR5 NAMs, detailing their signaling pathways, key experimental protocols for their characterization, and a summary of their pharmacological data.

The mGluR5 Signaling Cascade

Activation of mGluR5 by its endogenous ligand, glutamate, initiates a canonical Gq/11 signaling pathway.[1] This cascade begins with the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2] IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[2] Concurrently, DAG, along with the elevated intracellular calcium, activates protein kinase C (PKC).[2] These signaling events ultimately modulate synaptic plasticity and neuronal excitability.

Quantitative Pharmacology of Novel mGluR5 NAMs

The pharmacological characterization of novel mGluR5 NAMs involves determining their binding affinity (Ki) and functional potency (IC50). These parameters are crucial for understanding the compound's interaction with the receptor and its potential therapeutic efficacy. The following table summarizes quantitative data for a selection of prototypical and novel mGluR5 NAMs.

| Compound | Binding Affinity (Ki) | Functional Potency (IC50) | Species | Assay Type | Reference |

| MPEP | 16 nM | 36 nM | Rat | Radioligand Binding ([³H]MPEP) / Ca²⁺ Mobilization | |

| MTEP | 42 nM | 52 nM | Rat | Radioligand Binding ([³H]MPEP) / Ca²⁺ Mobilization | [3] |

| Fenobam | 25 nM | 78 nM | Human | Radioligand Binding ([³H]MPEP) / Ca²⁺ Mobilization | [3] |

| Basimglurant (RG7090) | 2.9 nM | 10 nM | Human | Radioligand Binding ([¹¹C]ABP688) / IP-One | [4] |

| Mavoglurant (AFQ056) | 1.8 nM | 31 nM | Human | Radioligand Binding ([¹¹C]ABP688) / Ca²⁺ Mobilization | [4] |

| Dipraglurant (ADX48621) | 3.2 nM | 64 nM | Human | Radioligand Binding ([¹¹C]ABP688) / Ca²⁺ Mobilization | [4] |

| HTL0014242 | Not publicly available | Not publicly available | Human | Clinical Trial Phase 1 | [5] |

| GET 73 | Not publicly available | Not publicly available | Human | Clinical Trial Phase 1 | [6] |

| GRN-529 | 5.4 nM | 3.1 nM | Human | Radioligand Binding / Cell-based pharmacology |

Key Experimental Protocols

The characterization of novel mGluR5 NAMs relies on a suite of in vitro assays to determine their affinity, potency, and mechanism of action. Below are detailed methodologies for three critical experiments.

Radioligand Binding Assay

This assay measures the affinity of a test compound for the mGluR5 receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of a novel mGluR5 NAM.

Materials:

-

HEK293 cells stably expressing mGluR5.

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Radioligand: [³H]MPEP or another suitable radiolabeled mGluR5 NAM.

-

Unlabeled competitor: MPEP or the test compound.

-

Scintillation cocktail and a liquid scintillation counter.

-

Glass fiber filters (e.g., GF/C).

-

96-well plates.

Procedure:

-

Membrane Preparation:

-

Culture HEK293-mGluR5 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend in fresh buffer. Determine protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, add assay buffer, a fixed concentration of [³H]MPEP (typically at its Kd value), and varying concentrations of the unlabeled test compound.

-

For total binding, add only [³H]MPEP. For non-specific binding, add [³H]MPEP and a high concentration of unlabeled MPEP.

-

Initiate the reaction by adding the membrane preparation to each well.

-

Incubate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Mobilization Assay

This functional assay measures the ability of a NAM to inhibit the mGluR5-mediated increase in intracellular calcium concentration.

Objective: To determine the functional potency (IC50) of a novel mGluR5 NAM.

Materials:

-

HEK293 cells stably expressing mGluR5.

-

Cell culture medium (e.g., DMEM).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

mGluR5 agonist (e.g., glutamate or quisqualate).

-

Test compound (mGluR5 NAM).

-

A fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Black-walled, clear-bottom 96- or 384-well plates.

Procedure:

-

Cell Plating: Seed HEK293-mGluR5 cells into the microplates and incubate overnight.

-

Dye Loading: Remove the culture medium and replace it with assay buffer containing the calcium-sensitive dye. Incubate for 45-60 minutes at 37°C.

-

Compound Addition:

-

Wash the cells with assay buffer to remove excess dye.

-

Add varying concentrations of the test NAM to the wells and incubate for a predetermined time.

-

-

Agonist Stimulation and Measurement:

-

Place the plate in the fluorescence reader.

-

Add a fixed concentration of the mGluR5 agonist (typically an EC80 concentration) to all wells.

-

Measure the fluorescence intensity over time.

-

-

Data Analysis:

-

The increase in fluorescence corresponds to the increase in intracellular calcium.

-

Plot the percentage of inhibition of the agonist response against the log concentration of the NAM to determine the IC50 value.

-

Inositol Monophosphate (IP1) Accumulation Assay

This assay measures the accumulation of IP1, a stable downstream metabolite of IP3, providing a robust measure of Gq-coupled receptor activation.

Objective: To determine the functional potency (IC50) of a novel mGluR5 NAM by measuring its effect on a downstream signaling event.

Materials:

-

HEK293 cells stably expressing mGluR5.

-

Stimulation buffer containing Lithium Chloride (LiCl) to inhibit IP1 degradation.[7][8][9]

-

HTRF IP-One assay kit (e.g., from Cisbio or Revvity), which includes an IP1-d2 conjugate and a Europium cryptate-labeled anti-IP1 antibody.[7][8][9][10]

-

mGluR5 agonist.

-

Test compound (mGluR5 NAM).

-

HTRF-compatible plate reader.

-

White 384-well microplates.

Procedure:

-

Cell Plating: Seed HEK293-mGluR5 cells into the microplates and incubate overnight.

-

Compound and Agonist Addition:

-

Remove the culture medium.

-

Add the test NAM at various concentrations, followed by a fixed concentration of the mGluR5 agonist in stimulation buffer containing LiCl.

-

-

Incubation: Incubate the plate for 60 minutes at 37°C to allow for IP1 accumulation.[10]

-

Lysis and Detection:

-

Add the HTRF reagents (IP1-d2 conjugate and anti-IP1 antibody) to lyse the cells and initiate the detection reaction.

-

Incubate for an additional 60 minutes at room temperature.

-

-

Measurement and Data Analysis:

-

Measure the HTRF signal using a compatible plate reader. The signal is inversely proportional to the amount of IP1 produced.

-

Plot the percentage of inhibition of the agonist-induced IP1 accumulation against the log concentration of the NAM to determine the IC50 value.

-

Drug Discovery and Development Workflow

The path from identifying a novel mGluR5 NAM to its potential clinical application is a multi-stage process.

Conclusion

The development of novel mGluR5 NAMs represents a promising avenue for the treatment of various CNS disorders. A thorough understanding of their pharmacology, including their interaction with the mGluR5 signaling pathway and their quantitative characterization through robust in vitro assays, is paramount for their successful translation from the laboratory to the clinic. The detailed methodologies and data presented in this guide provide a foundational framework for researchers and drug development professionals engaged in this exciting field of neuroscience. Continued research and development in this area hold the potential to deliver new and effective therapies for patients with significant unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Structure-Based Discovery of Negative Allosteric Modulators of the Metabotropic Glutamate Receptor 5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabotropic Glutamate Receptor Subtype 5 Positron-Emission-Tomography Radioligands as a Tool for Central Nervous System Drug Development: Between Progress and Setbacks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. resources.revvity.com [resources.revvity.com]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. resources.revvity.com [resources.revvity.com]

The Role of Metabotropic Glutamate Receptor 5 (mGluR5) in the Pathophysiology of L-DOPA-Induced Dyskinesia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levodopa (L-DOPA) remains the cornerstone of symptomatic treatment for Parkinson's disease (PD). However, its long-term use is frequently complicated by the emergence of debilitating L-DOPA-induced dyskinesia (LID), for which effective treatments are still lacking. Growing evidence points to the metabotropic glutamate receptor 5 (mGluR5) as a key player in the pathophysiology of LID. This technical guide provides an in-depth overview of the role of mGluR5 in LID, summarizing key preclinical and clinical findings, detailing experimental protocols, and visualizing the underlying signaling pathways. The presented data underscores the potential of mGluR5 antagonists as a therapeutic strategy for managing LID in Parkinson's disease patients.

Introduction: The Challenge of L-DOPA-Induced Dyskinesia

Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra pars compacta, leading to a dramatic reduction of dopamine in the striatum and the manifestation of motor symptoms such as bradykinesia, rigidity, and tremor. L-DOPA, a dopamine precursor, is the most effective therapy for these motor symptoms.[1][2] Unfortunately, chronic L-DOPA treatment leads to the development of abnormal involuntary movements, known as L-DOPA-induced dyskinesia (LID), in a majority of patients, significantly impacting their quality of life.[1] The underlying mechanisms of LID are complex and not fully understood, but are thought to involve maladaptive plasticity in the corticostriatal circuits.[3][4]

The Role of mGluR5 in the Basal Ganglia and LID Pathophysiology

Metabotropic glutamate receptor 5 (mGluR5) is a G-protein coupled receptor highly expressed in the striatum, a key nucleus in the basal ganglia.[5] In the striatum, mGluR5 is postsynaptically located on medium spiny neurons, where it modulates neuronal excitability and synaptic plasticity.[3][6] Emerging evidence suggests that mGluR5 plays a critical role in the development and expression of LID.[7][8] Upregulation of mGluR5 has been observed in the striatum of dyskinetic animal models and in Parkinson's disease patients with motor complications.[6] This has led to the hypothesis that targeting mGluR5 with antagonists could be a viable therapeutic strategy to alleviate LID.

mGluR5 Signaling Pathway in L-DOPA-Induced Dyskinesia

The signaling cascade initiated by the activation of mGluR5 is intricately linked to the development of LID. Upon glutamate binding, mGluR5 activates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream signaling events are believed to contribute to the aberrant synaptic plasticity underlying LID.

Preclinical Evidence for mGluR5 Antagonism in LID

A substantial body of preclinical research in rodent and non-human primate models of Parkinson's disease has demonstrated the efficacy of mGluR5 antagonists in reducing LID without compromising the antiparkinsonian effects of L-DOPA.[5][7][[“]]

Key Preclinical Studies and Quantitative Data

| mGluR5 Antagonist | Animal Model | Key Findings | Reference |

| MTEP | Parkinsonian macaque models | Acutely reduced the severity of pre-existing LID. Inhibited the gradual development and long-term priming for dyskinesia. | [5] |

| Fenobam | Rodent and non-human primate models | Attenuated L-DOPA-induced abnormal involuntary movements by 50-70% at doses of 30mg/kg in rats and 10mg/kg in monkeys. Reduced peak-dose dyskinesia. | [7][8] |

| MPEP | MPTP-lesioned monkeys | Reduced the development of LID. Reduced brain inflammatory markers associated with LID. | [3][6] |

| MTEP (combination) | 6-OHDA-lesioned rats | Combination with 5-HT1A/1B agonists achieved a significantly greater reduction in L-DOPA-induced AIM scores than either treatment alone. | [10] |

Experimental Protocols in Preclinical Models

A standardized workflow is typically employed in preclinical studies to induce Parkinson's-like symptoms and subsequent LID to test the efficacy of novel therapeutic agents.

References

- 1. Induction and Assessment of Levodopa-induced Dyskinesias in a Rat Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Levodopa-induced dyskinesia: A historical review of Parkinson’s disease, dopamine, and modern advancements in research and treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Molecular mechanisms of L-DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Validation of metabotropic glutamate-receptor type 5 as a target for the treatment of L-DOPA-induced dyskinesia in a macaque model of Parkinson´s disease | Parkinson's Disease [michaeljfox.org]

- 6. Prevention of L-Dopa-Induced Dyskinesias by MPEP Blockade of Metabotropic Glutamate Receptor 5 Is Associated with Reduced Inflammation in the Brain of Parkinsonian Monkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A mGluR5 antagonist under clinical development improves L-DOPA-induced dyskinesia in parkinsonian rats and monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. portal.research.lu.se [portal.research.lu.se]

- 9. consensus.app [consensus.app]

- 10. Modulating mGluR5 and 5-HT1A/1B receptors to treat l-DOPA-induced dyskinesia: effects of combined treatment and possible mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical Profile of MRZ-8676: A Novel mGluR5 Modulator for Anxiety and Pain

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for MRZ-8676, a novel, selective, and orally bioavailable negative allosteric modulator (NAM) of the subtype 5 metabotropic glutamate receptor (mGluR5). The data herein summarizes its efficacy in established rodent models of anxiety and persistent pain, offering valuable insights for researchers and professionals in the field of neuropharmacology and drug development.

Core Mechanism of Action

This compound functions as a negative allosteric modulator of the mGluR5 receptor.[1] This means it binds to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's response to glutamate. The mGluR5 receptor is predominantly expressed in brain regions implicated in the modulation of movement, emotions, learning, and pain perception, such as the basal ganglia, amygdala, hippocampus, and the dorsal horn of the spinal cord.[1] By attenuating mGluR5 signaling, this compound demonstrates potential therapeutic effects in conditions characterized by excessive glutamatergic transmission.

Figure 1: Mechanism of this compound as an mGluR5 Negative Allosteric Modulator.

Efficacy in Preclinical Anxiety Models

This compound has demonstrated moderate efficacy in two standard rat models of anxiety: contextual fear conditioning and the elevated plus maze.[1]

Quantitative Data Summary: Anxiety Models

| Model | Species | Doses Administered (mg/kg) | Key Findings |

| Contextual Fear Conditioning | Rat | 25 and 75 | Moderate efficacy observed.[1] |

| Elevated Plus Maze | Rat | 25 and 75 | Moderate efficacy demonstrated.[1] |

Note: Specific quantitative measures of anxiolytic effects (e.g., percentage of time in open arms, freezing time) were not detailed in the provided source.

Experimental Protocols: Anxiety Models

Contextual Fear Conditioning:

This paradigm assesses fear-based learning and memory. The protocol generally involves two phases: a training (conditioning) phase and a testing phase.

-

Training Phase: A rodent is placed in a novel chamber (the context) and is exposed to a neutral conditioned stimulus (CS), such as a tone, which is paired with an aversive unconditioned stimulus (US), typically a mild foot shock.

-

Testing Phase: At a later time (e.g., 24 hours), the animal is returned to the same chamber (the context) without the presentation of the US. The amount of time the animal spends "freezing" (a species-specific fear response) is measured as an indicator of conditioned fear. Anxiolytic compounds are expected to reduce this freezing behavior.

Figure 2: Experimental workflow for the Contextual Fear Conditioning model.

Elevated Plus Maze (EPM):

The EPM test is used to assess anxiety-like behavior in rodents. The apparatus consists of a plus-shaped maze raised from the floor, with two open arms and two enclosed arms. The test is based on the natural aversion of rodents to open and elevated spaces.

-

Acclimation: Animals are typically acclimated to the testing room before the experiment.

-

Drug Administration: this compound or a vehicle is administered prior to testing.

-

Testing: The animal is placed in the center of the maze, facing an open arm, and is allowed to explore for a set period (e.g., 5 minutes).

-

Data Collection: The time spent in the open arms versus the closed arms and the number of entries into each arm are recorded. Anxiolytic compounds are expected to increase the time spent in and the number of entries into the open arms.

Efficacy in a Preclinical Pain Model

This compound was effective in the formalin test, a rat model of persistent pain.[1]

Quantitative Data Summary: Pain Model

| Model | Species | Dose Administered (mg/kg) | Key Findings |

| Formalin Test | Rat | 25 | Effective in this model of persistent pain.[1] |

Note: The specific reduction in pain behaviors (e.g., flinching, licking) was not quantified in the provided source.

Experimental Protocol: Formalin Test

The formalin test is a widely used model of tonic, persistent pain that involves two distinct phases of nociceptive behavior.

-

Acclimation: Rats are placed in an observation chamber for a period to allow for acclimation.

-

Drug Administration: this compound or a vehicle is administered systemically before the formalin injection.

-

Formalin Injection: A dilute solution of formalin is injected into the plantar surface of one of the rat's hind paws.

-

Observation: The animal's behavior is then observed for a period of up to 60 minutes. Nociceptive behaviors, such as flinching, licking, or biting the injected paw, are counted.

-

Phase 1 (Acute Pain): Occurs in the first 5 minutes post-injection and is due to the direct activation of nociceptors.

-

Phase 2 (Inflammatory Pain): Occurs approximately 15-60 minutes post-injection and is associated with the development of inflammation and central sensitization. Analgesic compounds can show efficacy in one or both phases.

-

Figure 3: Experimental workflow for the two-phase Formalin Test.

Conclusion and Future Directions

The preclinical data for this compound indicate that this mGluR5 negative allosteric modulator shows promise as a therapeutic agent for both anxiety and persistent pain. Its efficacy in established rodent models warrants further investigation. Future preclinical studies could explore its effects in a broader range of anxiety and pain models, such as those involving neuropathic pain or different anxiety paradigms. Additionally, detailed dose-response studies and pharmacokinetic/pharmacodynamic modeling would be crucial for optimizing its therapeutic potential and advancing its development. The favorable motor performance profile at efficacious doses suggests a good therapeutic window, a critical aspect for the development of novel centrally-acting drugs.[1]

References

In-Depth Technical Guide: MRZ-8676 Binding Affinity and Selectivity for mGluR5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of MRZ-8676, a negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). The content herein details its binding affinity, selectivity profile, the experimental protocols used for these determinations, and the relevant signaling pathways.

Introduction to this compound and mGluR5

This compound is a novel, orally bioavailable small molecule that acts as a selective negative allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 is a G-protein coupled receptor (GPCR) predominantly expressed in the postsynaptic density of neurons in the central nervous system. It plays a crucial role in modulating excitatory synaptic transmission, plasticity, and neuronal excitability. As a NAM, this compound does not compete with the endogenous ligand, glutamate, at its orthosteric binding site. Instead, it binds to a distinct allosteric site within the transmembrane domain of the receptor, thereby reducing the receptor's response to glutamate. This mechanism offers the potential for a more nuanced modulation of the glutamatergic system compared to direct antagonists.

Binding Affinity of this compound for mGluR5

The binding affinity of this compound to mGluR5 has been determined through radioligand binding assays. These experiments typically involve the displacement of a radiolabeled allosteric ligand from the receptor by increasing concentrations of the unlabeled test compound, in this case, this compound.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| Ki | 28 nM | Not Specified | Allosteric Radioligand Displacement | [2] |

The Ki value of 28 nM indicates that this compound has a high affinity for the allosteric binding site on the mGluR5 receptor.

In addition to direct binding assays, the functional potency of this compound as an inhibitor of mGluR5 has been quantified. These functional assays measure the concentration of this compound required to inhibit 50% of the receptor's response to an agonist, such as quisqualate.

| Parameter | Value | Species/Cell Line | Assay Type | Reference |

| IC50 | 23 nM | Human mGluR5 in CHO cells | FLIPR (Calcium Flux) | [2] |

| IC50 | 19 nM | Rat Primary Astrocytes | FLIPR (Calcium Flux) | [2] |

The consistent low nanomolar IC50 values in both recombinant cell lines and primary cells expressing the endogenous receptor further corroborate the high potency of this compound as an mGluR5 NAM.

Selectivity Profile of this compound

This compound is characterized as a subtype-selective inhibitor of mGluR5.[2] While comprehensive screening data against all other mGluR subtypes is not publicly available, its designation as "selective" implies significantly lower affinity for other metabotropic glutamate receptors (mGluR1, mGluR2/3, mGluR4/6/7/8).

An important aspect of selectivity is the assessment of off-target binding to other receptors, ion channels, and enzymes. Limited available data indicates that this compound may interact with monoamine oxidase B (MAO-B) at higher concentrations.

| Off-Target | Parameter | Value | Species/Cell Line | Assay Type |

| MAO-B | IC50 | 125 nM | Not Specified | Not Specified |

This finding suggests that while this compound is highly potent for mGluR5, its selectivity window over MAO-B is approximately 4- to 6-fold based on the available Ki and IC50 values. Further comprehensive off-target screening would be necessary to fully delineate its selectivity profile.

Experimental Protocols

Radioligand Binding Assay (Allosteric Site)

This protocol describes a general method for determining the binding affinity of a non-radiolabeled mGluR5 NAM, such as this compound, by displacing a radiolabeled allosteric modulator.

Objective: To determine the Ki of this compound for mGluR5.

Materials:

-

Membrane preparations from cells stably expressing mGluR5 (e.g., HEK293 or CHO cells).

-

Radiolabeled mGluR5 NAM (e.g., [3H]MPEP or a similar allosteric radioligand).

-

Unlabeled this compound.

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

-

Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Quantification: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value of this compound by fitting the displacement data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

mGluR5 Signaling Pathways

mGluR5 is canonically coupled to the Gq family of G-proteins.[3] Upon activation by glutamate, Gq activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3]

-

IP3 diffuses to the endoplasmic reticulum and binds to IP3 receptors, leading to the release of intracellular calcium (Ca2+).[3]

-

DAG activates protein kinase C (PKC).[3]

These signaling events can lead to a cascade of downstream effects, including the modulation of ion channel activity, gene expression, and synaptic plasticity. As a negative allosteric modulator, this compound reduces the efficacy of glutamate in activating this signaling cascade.

Conclusion

This compound is a potent and selective negative allosteric modulator of mGluR5 with a high binding affinity in the low nanomolar range. Its mechanism of action, targeting an allosteric site, allows for a fine-tuned modulation of the mGluR5 signaling pathway. While it shows good selectivity for mGluR5, further characterization of its off-target profile is warranted. The provided experimental protocols and pathway diagrams serve as a valuable resource for researchers in the field of neuroscience and drug development.

References

- 1. Pharmacological characterization of this compound, a novel negative allosteric modulator of subtype 5 metabotropic glutamate receptors (mGluR5): focus on L: -DOPA-induced dyskinesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Different Aberrant Changes of mGluR5 and Its Downstream Signaling Pathways in the Scrapie-Infected Cell Line and the Brains of Scrapie-Infected Experimental Rodents [frontiersin.org]

Understanding the Structure-Activity Relationship of MRZ-8676: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

MRZ-8676, chemically identified as 6,6-dimethyl-2-phenylethynyl-7,8-dihydro-6H-quinolin-5-one, is a novel, selective, and orally bioavailable negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5).[1] mGluR5 is a Class C G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system and implicated in various neurological and psychiatric disorders. Allosteric modulation of mGluR5 presents a promising therapeutic strategy, and this compound has demonstrated significant potential in preclinical models of L-DOPA-induced dyskinesia, anxiety, and persistent pain.[1] This technical guide provides a comprehensive overview of the available data on this compound, with a focus on its structure-activity relationship (SAR), experimental methodologies, and relevant signaling pathways.

While specific SAR studies on a series of direct structural analogs of this compound are not extensively available in the public domain, this guide will infer key structural determinants for its activity based on the known pharmacology of this compound and the broader medicinal chemistry landscape of mGluR5 NAMs.

Pharmacological Data of this compound

The following table summarizes the key in vivo efficacy data for this compound from preclinical studies.

| Preclinical Model | Species | Dosing (mg/kg) | Efficacy | Reference |

| L-DOPA-induced Dyskinesia | Rat | 8.33, 25, 75 | High efficacy, with ~80% maximal effect at 75 mg/kg. No tolerance observed after 6 days of repetitive treatment. | [1] |

| Contextual Fear Conditioning (Anxiety) | Rat | 25, 75 | Moderate efficacy. | [1] |

| Elevated Plus Maze (Anxiety) | Rat | 25, 75 | Moderate efficacy. | [1] |

| Formalin Test (Persistent Pain) | Rat | 25 | Effective in reducing pain behavior. | [1] |

| Motor Performance (Open Field & Rotarod) | Rat | Efficacious doses | No detrimental effects on motor performance. | [1] |

| Aversive Learning (Contextual Fear Conditioning) | Rat | 75, 150 (High Doses) | Disrupted learning. | [1] |

Structure-Activity Relationship (SAR) of this compound

A detailed SAR study involving systematic modification of the this compound scaffold is not publicly available. However, based on the structure of this compound and the known SAR of other mGluR5 NAMs that bind to the same allosteric site (the "MPEP site"), we can infer the importance of its key structural motifs.

The general structure of many mGluR5 NAMs consists of a central aromatic core, a linker (often an ethynyl group), and a terminal aromatic or heteroaromatic ring.

-

2-Phenylethynyl Group: The phenylethynyl moiety is a common feature in potent mGluR5 NAMs, such as MPEP (2-Methyl-6-(phenylethynyl)pyridine). This rigid linker correctly positions the terminal phenyl ring within the allosteric binding pocket of the 7-transmembrane (7TM) domain. Modifications to the phenyl ring in other series have been shown to significantly impact potency and can even switch the pharmacological activity from a NAM to a positive allosteric modulator (PAM).

-

6,6-dimethyl-7,8-dihydro-6H-quinolin-5-one Core: This bulky, partially saturated heterocyclic system is a distinguishing feature of this compound.

-

Quinoline Ring: The quinoline core likely engages in key interactions within the binding site. The nitrogen atom's position can be critical for activity.

-

Gem-Dimethyl Group: The dimethyl groups at the 6-position add steric bulk, which may contribute to the molecule's specific orientation and lock it into a favorable conformation within the binding pocket, potentially enhancing affinity and selectivity.

-

Keto Group: The ketone at the 5-position introduces a polar feature that could be involved in hydrogen bonding interactions with receptor residues.

-

Further investigation into bioisosteric replacements of the quinoline core and substitutions on both the quinoline and the terminal phenyl ring would be necessary to fully elucidate the SAR of this chemical series.

Experimental Protocols

Detailed, step-by-step protocols for the specific experiments conducted on this compound are proprietary. However, this section outlines the general and widely accepted methodologies for characterizing mGluR5 NAMs.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of a test compound to the mGluR5 receptor.

-

Membrane Preparation: Cell membranes are prepared from a cell line stably expressing the mGluR5 receptor (e.g., HEK293 or CHO cells) or from brain tissue known to have high mGluR5 density.

-

Radioligand: A radiolabeled ligand that binds to the allosteric site of mGluR5, such as [³H]MPEP or a similar radiotracer, is used.

-

Assay Incubation: The cell membranes, a fixed concentration of the radioligand, and a range of concentrations of the unlabeled test compound (e.g., this compound) are incubated together in a suitable buffer.

-

Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.

-

Detection: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Functional Assay (Calcium Mobilization)

This assay measures the ability of a compound to inhibit the function of the mGluR5 receptor in response to an agonist. mGluR5 is a Gq-coupled receptor, and its activation leads to an increase in intracellular calcium concentration ([Ca²⁺]i).

-

Cell Culture: A cell line endogenously or recombinantly expressing mGluR5 is cultured and plated in multi-well plates.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compound (e.g., this compound) is added to the wells at various concentrations and incubated for a specific period.

-

Agonist Stimulation: A known mGluR5 agonist (e.g., glutamate or quisqualate) is added at a concentration that elicits a submaximal response (typically EC₂₀ or EC₅₀).

-

Signal Detection: The change in fluorescence, corresponding to the change in [Ca²⁺]i, is measured in real-time using a plate reader (e.g., a FLIPR instrument).

-

Data Analysis: The inhibitory effect of the test compound is quantified, and the IC₅₀ value (the concentration of the NAM that causes 50% inhibition of the agonist response) is determined by plotting the response against the log concentration of the test compound.

Visualizations

mGluR5 Signaling Pathway

Caption: Canonical signaling pathway of mGluR5 and the inhibitory action of this compound.

Experimental Workflow for mGluR5 NAM Characterization

Caption: General workflow for the preclinical characterization of an mGluR5 NAM.

References

The Therapeutic Potential of MRZ-8676 for Neurological Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MRZ-8676 is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGluR5). Preclinical studies have demonstrated its therapeutic potential in a range of neurological and psychiatric disorders, primarily leveraging its ability to attenuate excessive glutamatergic neurotransmission. This technical guide provides an in-depth overview of the core preclinical data, experimental methodologies, and the underlying mechanism of action of this compound. While the preclinical evidence is promising, particularly in the context of L-DOPA-induced dyskinesia, a notable gap exists in the publicly available data regarding its pharmacokinetic profile and any progression into human clinical trials.

Introduction

Excessive glutamate signaling is a key pathological feature in numerous neurological and psychiatric conditions. The metabotropic glutamate receptor 5 (mGluR5), a G-protein coupled receptor, plays a crucial role in modulating synaptic plasticity and neuronal excitability. Its dysfunction has been implicated in disorders such as Parkinson's disease, anxiety, and chronic pain. This compound, by acting as a negative allosteric modulator, offers a targeted approach to dampen mGluR5 activity without directly interfering with the glutamate binding site, thereby offering a potentially more nuanced and safer therapeutic strategy. This document synthesizes the available preclinical data on this compound to inform further research and development efforts.

Mechanism of Action: mGluR5 Signaling Pathway

This compound functions as a negative allosteric modulator of mGluR5. This means it binds to a site on the receptor distinct from the glutamate binding site, inducing a conformational change that reduces the receptor's response to glutamate.

The canonical mGluR5 signaling cascade is initiated by the binding of glutamate, which activates the receptor and leads to the dissociation of the associated Gq protein. The activated Gαq subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). DAG, along with elevated intracellular Ca2+, activates protein kinase C (PKC). These signaling events ultimately modulate a variety of downstream cellular processes, including gene expression, ion channel activity, and synaptic plasticity. By negatively modulating this pathway, this compound can reduce the excessive neuronal excitability associated with pathological conditions.

Preclinical Efficacy

Preclinical studies in rodent models have demonstrated the efficacy of this compound in neurological conditions characterized by glutamatergic hyperactivity. The primary focus of published research has been on L-DOPA-induced dyskinesia (LID) in a rat model of Parkinson's disease, with additional investigations into its anxiolytic and analgesic properties.

L-DOPA-Induced Dyskinesia (LID)

In a well-established 6-hydroxydopamine (6-OHDA)-lesioned rat model of Parkinson's disease, oral administration of this compound demonstrated a significant and dose-dependent reduction in abnormal involuntary movements (AIMs) induced by L-DOPA.

Table 1: Efficacy of this compound in a Rat Model of L-DOPA-Induced Dyskinesia

| Dose (mg/kg, p.o.) | Maximal Reduction in AIMs (%) |

| 8.33 | Moderate |

| 25 | High |

| 75 | ~80% |

Anxiety

The anxiolytic potential of this compound was evaluated in two standard rat models of anxiety: the elevated plus maze and the contextual fear conditioning test.

Table 2: Efficacy of this compound in Rat Models of Anxiety

| Model | Dose (mg/kg, p.o.) | Outcome |

| Elevated Plus Maze | 25, 75 | Moderate anxiolytic effect |

| Contextual Fear Conditioning | 25, 75 | Moderate anxiolytic effect |

Persistent Pain

The analgesic effects of this compound were assessed in the formalin test in rats, a model of persistent inflammatory pain.

Table 3: Efficacy of this compound in a Rat Model of Persistent Pain

| Model | Dose (mg/kg, p.o.) | Outcome |

| Formalin Test | 25 | Effective in reducing pain behavior |

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below to facilitate replication and further investigation.

6-OHDA Model of L-DOPA-Induced Dyskinesia

This protocol describes the induction of parkinsonian-like lesions and subsequent L-DOPA treatment to elicit dyskinesia in rats.

-

Animals: Adult male Sprague-Dawley or Wistar rats.

-

6-OHDA Lesioning:

-

Anesthetize the rat (e.g., isoflurane).

-

Secure the animal in a stereotaxic frame.

-

Inject 6-hydroxydopamine (6-OHDA) unilaterally into the medial forebrain bundle. This selectively destroys dopaminergic neurons in the nigrostriatal pathway.

-

Allow a recovery period of 2-3 weeks to ensure complete lesioning.

-

-

L-DOPA Treatment:

-

Administer L-DOPA (e.g., 6-12 mg/kg, s.c. or i.p.) daily or every other day for a period of 2-3 weeks to induce stable dyskinetic movements.

-

-

This compound Administration and Behavioral Scoring:

-

On the test day, administer this compound (or vehicle) orally at the desired doses.

-

Administer L-DOPA at a time point corresponding to the expected peak plasma concentration of this compound.

-

Record and score the severity of abnormal involuntary movements (AIMs) at regular intervals for several hours. AIMs are typically categorized into axial, limb, and orolingual subtypes and scored on a severity scale.

-

Elevated Plus Maze

This test assesses anxiety-like behavior based on the natural aversion of rodents to open and elevated spaces.

-

Apparatus: A plus-shaped maze elevated from the floor with two open arms and two enclosed arms.

-

Procedure:

-

Habituate the rat to the testing room for at least 30 minutes.

-

Administer this compound (or vehicle) orally.

-

At the time of expected peak drug effect, place the rat in the center of the maze, facing an open arm.

-

Allow the rat to explore the maze for a fixed period (e.g., 5 minutes).

-

Record the time spent in and the number of entries into the open and closed arms using an automated tracking system. An anxiolytic effect is indicated by an increase in the time spent in and/or entries into the open arms.

-

Contextual Fear Conditioning

This paradigm assesses fear-associated learning and memory.

-

Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock and a system for recording freezing behavior.

-

Procedure:

-

Training Day:

-

Place the rat in the conditioning chamber and allow a brief exploration period.

-

Deliver one or more mild, inescapable footshocks (unconditioned stimulus, US). The chamber itself serves as the context (conditioned stimulus, CS).

-

-

Test Day (e.g., 24 hours later):

-

Administer this compound (or vehicle) orally.

-

At the time of expected peak drug effect, return the rat to the same conditioning chamber (without the footshock).

-

Measure the duration of freezing behavior (a fear response) over a set period. A reduction in freezing time indicates an anxiolytic effect.

-

-

Formalin Test

This test is used to evaluate analgesic efficacy against persistent pain.

-

Procedure:

-

Habituate the rat to a transparent observation chamber.

-

Administer this compound (or vehicle) orally.

-

At the time of expected peak drug effect, inject a dilute solution of formalin (e.g., 5%) subcutaneously into the plantar surface of one hind paw.

-

Immediately place the rat back into the observation chamber.

-

Record the amount of time the animal spends licking, biting, or flinching the injected paw over a period of up to 60 minutes. The pain response occurs in two phases: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-60 minutes). A reduction in pain behaviors in either phase indicates an analgesic effect.

-

Pharmacokinetics and Clinical Development Status

A comprehensive review of publicly available literature and clinical trial registries did not yield specific pharmacokinetic data for this compound, including parameters such as oral bioavailability, plasma half-life, and clearance in preclinical models. Furthermore, there is no evidence to suggest that this compound has entered human clinical trials for any neurological disorder. The development status of this compound by Merz Pharmaceuticals is not publicly disclosed on their current pipeline.

Discussion and Future Directions